molecular formula C6H7ClN2 B576609 4-Chloro-2-ethylpyrimidine CAS No. 14331-51-2

4-Chloro-2-ethylpyrimidine

Cat. No.: B576609
CAS No.: 14331-51-2
M. Wt: 142.586
InChI Key: ZPSYDWVKMBOSCI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 4th position and an ethyl group at the 2nd position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-ethylpyrimidine can be synthesized through several methods. One common method involves the reaction of 2-ethylpyrimidine with chlorine gas under controlled conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-2-ethylpyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-ethylpyrimidine is unique

Biological Activity

4-Chloro-2-ethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.

The compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. The chlorine atom can be replaced by nucleophiles such as amines or thiols, which allows for the synthesis of diverse derivatives with potentially enhanced biological activities. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antiviral Effects

In addition to its antibacterial properties, this compound has also been evaluated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrimidine derivatives. This potential makes it relevant in the context of developing antiviral agents.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation pathways. The IC50 values reported for its COX-2 inhibition are comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the pyrimidine ring can significantly affect its potency and selectivity. For example, alterations at the 2-position have been shown to enhance antimicrobial and anti-inflammatory activities .

SubstituentBiological ActivityReference
Ethyl group (at C2)Enhanced antimicrobial action
Chlorine atom (at C4)Increased COX-2 inhibition
Various aminesDiverse pharmacological profiles

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties suitable for drug development.
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound reduced paw edema in animal models, confirming its anti-inflammatory effects. The compound was found to significantly lower levels of inflammatory mediators like prostaglandins .
  • Antiviral Potential : A recent investigation into its antiviral properties revealed that this compound could effectively inhibit viral replication in cell cultures infected with specific viruses, showcasing its potential as a lead compound for antiviral drug discovery .

Properties

IUPAC Name

4-chloro-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSYDWVKMBOSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14331-51-2
Record name 4-chloro-2-ethylpyrimidine
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